molecular formula C11H12N2O B1521634 3-Amino-2-ethyl-1,2-dihydroisoquinolin-1-one CAS No. 1094762-84-1

3-Amino-2-ethyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B1521634
CAS No.: 1094762-84-1
M. Wt: 188.23 g/mol
InChI Key: YSVIKFWQXXUUMG-UHFFFAOYSA-N
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Description

3-Amino-2-ethyl-1,2-dihydroisoquinolin-1-one is a chemical compound offered for research and development purposes. It is supplied as a solid and is listed with the catalog number A631505 . The 1,2-dihydroisoquinolin-1-one scaffold is recognized in medicinal chemistry as a privileged structure and is present in various biologically active molecules and natural products . Derivatives of this core structure have been explored for a wide range of potential therapeutic activities, including serving as antimicrobial agents , inhibitors of tankyrase enzymes for cancer research , and dual inhibitors of acetylcholinesterase and β-secretase for Alzheimer's disease research . Furthermore, analogous 1-oxo-1,2-dihydroisoquinoline scaffolds have been investigated as potential inhibitors of the West Nile Virus NS2B-NS3 protease . This product is intended for research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-amino-2-ethylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-13-10(12)7-8-5-3-4-6-9(8)11(13)14/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVIKFWQXXUUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=CC=CC=C2C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 3-Amino-2-ethyl-1,2-dihydroisoquinolin-1-one typically involves:

  • Construction of the isoquinoline core via cyclization reactions.
  • Introduction of the amino group at the 3-position.
  • Installation of the ethyl substituent at the 2-position.

One well-established synthetic route starts with appropriate benzaldehyde derivatives, such as 2-ethylbenzaldehyde, which undergoes a Pictet-Spengler reaction with a suitable amine to form the dihydroisoquinoline intermediate. Subsequent oxidation and functional group manipulations introduce the amino and carbonyl functionalities to yield the target compound.

Three-Step Cross-Coupling/Cyclization/N-Alkylation Method

A recent and generalizable method for preparing N-substituted 3,4-dihydroisoquinolin-1(2H)-ones, which can be adapted for 3-amino-2-ethyl derivatives, involves an overall three-step sequence:

Step Reaction Type Description
1 Cross-coupling Ethyl 2-bromobenzoates or 2-bromo-1-carboxyethyl heterocycles are cross-coupled with potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate to yield (hetero)aryl-substituted 3-[(N-Boc-2-carboxyethyl)phenyl]ethylamines.
2 Base-mediated ring closure The (hetero)arylethylamines undergo cyclization under basic conditions to form the dihydroisoquinolinone ring system.
3 N-deprotection and N-alkylation Removal of the Boc protecting group followed by N-alkylation yields the final N-substituted 3,4-dihydroisoquinolin-1(2H)-ones.

This method provides a versatile platform for synthesizing various N-substituted derivatives, including this compound analogs, by adjusting the alkylation step and starting materials.

Detailed Reaction Conditions and Mechanistic Insights

  • Cross-Coupling Step: Utilizes palladium-catalyzed Suzuki-Miyaura cross-coupling between bromobenzoate derivatives and potassium organotrifluoroborates bearing protected aminoethyl groups. This step is typically conducted under mild conditions with phosphine ligands to promote coupling efficiency.

  • Ring Closure: Base-mediated cyclization occurs via intramolecular nucleophilic attack, facilitated by deprotonation of the amino group, leading to the formation of the dihydroisoquinolinone ring. The choice of base (e.g., potassium carbonate or sodium hydride) and solvent (e.g., DMF or DMSO) is critical for optimal cyclization yield.

  • N-Deprotection and Alkylation: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid), followed by alkylation of the free amine with alkyl halides to introduce the ethyl group at the nitrogen, completing the synthesis.

Summary Table of Preparation Methods

Preparation Method Key Steps Reagents/Conditions Advantages Limitations
Pictet-Spengler Cyclization Route Cyclization of 2-ethylbenzaldehyde + amine Acidic or basic medium; amine source Direct formation of isoquinoline core Multi-step; functional group control needed
Three-Step Cross-Coupling/Cyclization/N-Alkylation Cross-coupling → base cyclization → N-deprotection/alkylation Pd-catalyst, potassium organotrifluoroborates; base (K2CO3/NaH); acid for deprotection; alkyl halides High versatility; adaptable to various substitutions Requires palladium catalyst; multiple purification steps
Industrial Optimized Methods Cyclization under controlled conditions; flow chemistry High-pressure reactors; continuous flow; advanced purification Scalable; high purity and yield Requires specialized equipment

Research Findings and Optimization Notes

  • Mechanistic studies have elucidated that the order of ring closure and N-deprotection/alkylation is crucial for maximizing yield and minimizing side reactions.

  • The use of tert-butoxycarbonyl (Boc) protection on the aminoethyl intermediate enhances the stability during cross-coupling and cyclization steps, preventing premature side reactions.

  • Optimization of base and solvent choice significantly affects the ring closure efficiency; polar aprotic solvents and mild bases are preferred to maintain functional group integrity.

  • Industrial methods often incorporate continuous flow reactors to improve reaction control and scalability, alongside purification techniques such as crystallization and chromatography to isolate the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-ethyl-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the isoquinolinone ring can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted isoquinolinones depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of 3-amino-2-ethyl-1,2-dihydroisoquinolin-1-one exhibit promising anticancer properties. For instance, studies have shown that compounds within the isoquinoline family can inhibit the proliferation of various cancer cell lines. A notable study demonstrated that certain derivatives significantly reduced cell viability in ovarian cancer cells (SKOV-3) with an IC50 value around 30 μM, suggesting a potential mechanism involving the modulation of cell cycle regulators and apoptosis pathways .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial membrane integrity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. It has been shown to reduce carrageenan-induced edema in animal models, indicating its potential use in treating inflammatory conditions .

Pharmacological Studies

Mechanism of Action
The pharmacological activities of this compound are attributed to its interaction with various molecular targets:

  • Anticancer Mechanism : Inhibition of enzymes involved in DNA replication and modulation of cell cycle progression.
  • Antimicrobial Mechanism : Disruption of bacterial membranes and interference with cellular processes.
  • Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and pathways involved in edema formation .

Organic Synthesis Applications

Synthetic Routes
The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution Reactions : Utilizing starting materials such as 1,2-dihydroisoquinoline and ethyl amines under controlled conditions.
  • Multicomponent Reactions : These reactions facilitate the efficient construction of complex structures while minimizing waste .

Comparative Analysis with Related Compounds

To better understand the unique properties and applications of this compound, a comparative analysis with related compounds is useful:

Compound NameStructural FeaturesUnique Properties
7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-oneMethyl group at 2nd positionLacks ethyl substituent
5-Ethyl-1,2-dihydroisoquinolin-1-oneEthyl group at the 5-positionDifferent biological activity profile
7-Amino-3,4-dihydroisoquinolin-1(2H)-oneDihydroisoquinoline coreVarying saturation level affects reactivity

The unique combination of an amino group at the 3-position and an ethyl substituent at the 2-position enhances its biological activity compared to other isoquinoline derivatives .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

Case Study 1: Anticancer Efficacy
In vitro studies conducted on ovarian cancer cell lines revealed that modifications on the isoquinoline scaffold significantly impacted anticancer activity. Derivatives with specific substituents showed enhanced potency compared to their non-substituted counterparts .

Case Study 2: Antimicrobial Screening
A comprehensive evaluation of antimicrobial activity against various pathogens demonstrated that structural modifications could optimize efficacy against resistant strains like Pseudomonas aeruginosa and Escherichia coli.

Mechanism of Action

The mechanism of action of 3-Amino-2-ethyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

3-Amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one
  • Structure: Benzyl (position 2), nitro (position 7), and quinolyl (position 4) substituents.
  • Activity :
    • Inhibits PBEF1/visfatin, reducing NAD+ synthesis in glioma cells (IC₅₀ ~10 μM) .
    • Stabilizes misfolded phenylalanine hydroxylase (PAH) mutants, acting as a pharmacological chaperone for phenylketonuria (PKU) therapy .
  • The absence of nitro and quinolyl substituents likely limits its enzyme inhibition breadth but may improve metabolic stability.
4-(2-Hydroxyethyl)-3-(2-phenylethynyl)-2-(quinolin-8-yl)-1,2-dihydroisoquinolin-1-one (3aa)
  • Structure: Hydroxyethyl (position 4), phenylethynyl (position 3), and quinolinyl (position 2) groups.
  • Comparison : The ethyl group in the target compound lacks the polar hydroxyethyl moiety, which may reduce water solubility but increase lipophilicity for better membrane penetration.
5-Amino-3-pentyl-1,2-dihydroisoquinolin-1-one
  • Structure: Pentyl (position 3), amino (position 5).
  • Activity : Binds to tankyrase-2, a protein involved in Wnt signaling, with structural data confirming interactions in the catalytic domain .
  • Comparison : The shorter ethyl chain (vs. pentyl) in the target compound may limit hydrophobic interactions but reduce off-target effects.

Substituent Effects on Pharmacokinetics and Bioactivity

Compound Name Key Substituents Molecular Weight Notable Activity Reference
3-Amino-2-ethyl-1,2-dihydroisoquinolin-1-one Ethyl (C2), amino (C3) ~190.22 (calc.) N/A (structural analog data inferred) N/A
3-Amino-2-benzyl-7-nitro-4-(2-quinolyl)-... Benzyl, nitro, quinolyl ~427.42 PBEF1 inhibition, PKU chaperone
4-Bromo-2-methyl-1,2-dihydroisoquinolin-1-one Bromo (C4), methyl (C2) 212.05 Synthetic intermediate for kinase inhibitors
7-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one Bromo (C7), methyl (C3) 242.05 Research chemical (no explicit activity)

Key Observations :

Amino Groups: Present in both the target compound and 3-amino-2-benzyl derivatives, suggesting hydrogen-bonding capabilities critical for enzyme inhibition .

Alkyl Chains : Ethyl (C2) vs. pentyl (C3) chains influence steric effects and logP values, impacting bioavailability.

Therapeutic Potential in Disease Contexts

  • Cancer: Derivatives like 3-(hetarylamino)isoquinolin-1(2H)-ones show anticancer activity via kinase inhibition . The ethyl group in the target compound may modulate cytotoxicity compared to bulkier substituents.
  • Neurological Disorders : The benzyl-substituted analog stabilizes PAH mutants in PKU, while the ethyl-substituted compound’s smaller size may limit chaperone efficacy .
  • Inflammation: Analogs with hydroxyethyl or quinolinyl groups (e.g., 3aa) may target inflammatory pathways, though this remains speculative for the ethyl derivative .

Biological Activity

3-Amino-2-ethyl-1,2-dihydroisoquinolin-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H12N2OC_{11}H_{12}N_{2}O. It features a dihydroisoquinoline core structure, which is known for its diverse pharmacological properties. The presence of an amino group enhances its solubility and reactivity, making it a valuable candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting microbial cell walls or inhibiting essential enzymes critical for bacterial survival.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. For instance, it has been tested against several cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated cytotoxic effects with an IC50 value lower than 25 μM in these assays, indicating potent anti-proliferative activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for cell survival.
  • Receptor Interaction : It can bind to cellular receptors, influencing signaling pathways that lead to cell death in cancerous cells.
  • DNA/RNA Binding : There is potential for intercalation with nucleic acids, which could disrupt gene expression and lead to apoptosis .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various isoquinoline derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL.

Study 2: Anticancer Properties

In another investigation focusing on the anticancer effects, this compound was subjected to MTT assays against HepG2 and MCF-7 cell lines. The compound exhibited an IC50 of approximately 20 μM in HepG2 cells and 22 μM in MCF-7 cells. Furthermore, flow cytometry analysis confirmed that the compound induced apoptosis through a mitochondrial-dependent pathway .

Data Summary

Activity Cell Line/Organism IC50 (μM) Mechanism
AntimicrobialS. aureus<10Cell wall disruption
AntimicrobialE. coli<10Enzyme inhibition
AnticancerHepG220Apoptosis via mitochondrial pathway
AnticancerMCF-722Apoptosis via mitochondrial pathway

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-Amino-2-ethyl-1,2-dihydroisoquinolin-1-one, and what catalysts/solvents are typically employed?

  • Methodological Answer : Synthesis often involves nitro-group reduction or amination under controlled conditions. For example, catalytic hydrogenation (e.g., Pd/C in ethanol under H₂) is a common method for reducing nitro intermediates, as seen in analogous dihydroisoquinolinone derivatives . Solvents like ethanol or dichloromethane are preferred due to their compatibility with polar intermediates, while amines or thiophene-based reagents may facilitate substitutions . Post-reaction purification typically employs flash chromatography or recrystallization .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular weight validation. For example, in related compounds, ¹H NMR signals for ethyl groups appear as triplets near δ 1.2–1.4 ppm, while aromatic protons resonate between δ 6.4–7.2 ppm . Elemental analysis further verifies purity.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Yield optimization requires iterative adjustments:

  • Catalyst screening : Test Pd/C, Raney Ni, or PtO₂ for hydrogenation efficiency .
  • Solvent polarity : Ethanol or THF may enhance solubility of intermediates, reducing side reactions .
  • Temperature control : Lower temperatures (0–25°C) mitigate decomposition during sensitive steps like amination .
  • Purification : Gradient elution in flash chromatography (e.g., hexane/ethyl acetate) improves separation of closely related byproducts .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Strategies include:

  • Reproducibility checks : Replicate assays under identical conditions (e.g., enzyme concentration, pH) .
  • Analytical rigor : Use HPLC-MS to confirm compound purity (>95%) and rule out degradation .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values normalized to control assays) .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays or radiometric methods .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves .
  • Structural analogs : Compare activity with derivatives (e.g., methoxy or chloro-substituted variants) to identify structure-activity relationships (SAR) .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock to predict binding poses with target proteins (e.g., receptors or enzymes) .
  • QSAR modeling : Corporate electronic (e.g., Hammett constants) and steric parameters (e.g., molar refractivity) to optimize substituents .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize synthetically feasible candidates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-2-ethyl-1,2-dihydroisoquinolin-1-one
Reactant of Route 2
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3-Amino-2-ethyl-1,2-dihydroisoquinolin-1-one

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